(S)-1-Ethyl-5-isobutylpiperazin-2-one
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH). Its chemical properties might include its reactivity with common reagents.Safety And Hazards
This would involve an examination of the compound’s toxicity, flammability, and any other hazards associated with its use. It would also include appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would involve a discussion of areas for future research. It could include potential applications of the compound, unanswered questions about its properties or reactivity, or new methods for its synthesis.
Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “(S)-1-Ethyl-5-isobutylpiperazin-2-one”, you may need to consult specialized chemical databases or scientific literature for more detailed information. If you have access to a university library, the librarians there may be able to help you find more resources. You could also consider reaching out to researchers who specialize in this area.
properties
IUPAC Name |
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNMKFGSRIZEK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](NCC1=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543664 | |
Record name | (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one | |
CAS RN |
106576-32-3 | |
Record name | (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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